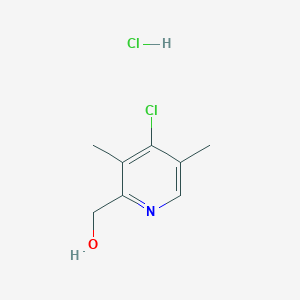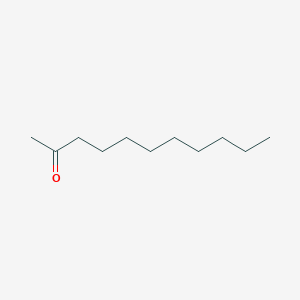
Dihydrotamarixetin
Overview
Description
Linvencorvir is a novel small-molecule capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B virus (HBV) infection. It functions by targeting the HBV core protein, which plays a crucial role in the viral replication cycle . The compound has shown promise in clinical trials, particularly in its ability to suppress HBV DNA and RNA levels .
Mechanism of Action
Mode of Action
It is known that flavonoids can interact with their targets in a variety of ways, including direct binding, modulation of signal transduction pathways, and alteration of gene expression .
Result of Action
Flavonoids are generally known for their antioxidant activity . They can neutralize harmful free radicals in the body, potentially protecting against oxidative stress and associated diseases .
Biochemical Analysis
Biochemical Properties
Dihydrotamarixetin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of this compound is with the enzyme alcohol dehydrogenase, where it acts as an inhibitor. This interaction is crucial in modulating the enzyme’s activity, thereby affecting the metabolic pathways involving alcohols and aldehydes . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, enhancing their antioxidant capabilities and protecting cells from oxidative damage .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the activity of key signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses . By inhibiting this pathway, this compound reduces inflammation and promotes cellular homeostasis. Furthermore, this compound affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. One notable interaction is with the enzyme alcohol dehydrogenase, where this compound acts as a competitive inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, this compound has been shown to activate antioxidant response elements (AREs) in the genome, leading to the upregulation of genes involved in antioxidant defense . This activation is mediated through the binding of this compound to transcription factors such as Nrf2, which then translocate to the nucleus and initiate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, such as exposure to light and high temperatures, leading to a reduction in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing inflammation . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the oxidative stress response pathway, where this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, this compound influences the metabolism of alcohols and aldehydes by inhibiting alcohol dehydrogenase, thereby modulating the levels of these metabolites in the body . The compound also affects metabolic flux, leading to changes in the levels of key metabolites involved in energy production and cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The localization and accumulation of this compound are influenced by factors such as its chemical structure and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy . For example, the binding of this compound to transcription factors such as Nrf2 facilitates its translocation to the nucleus, where it activates antioxidant response elements and promotes gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Linvencorvir involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of Linvencorvir likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards. Specific details on the industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions
Linvencorvir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Linvencorvir can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Linvencorvir include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Linvencorvir that retain the core structure but have modified functional groups. These derivatives are often studied for their potential therapeutic benefits and improved pharmacokinetic properties .
Scientific Research Applications
Linvencorvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study capsid assembly modulation and its effects on viral replication.
Biology: Investigated for its role in disrupting the HBV life cycle and its potential to achieve a functional cure for chronic hepatitis B.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating HBV infection.
Comparison with Similar Compounds
Linvencorvir is compared with other capsid assembly modulators such as vebicorvir, JNJ-6379, and JNJ-0440. While these compounds also target the HBV core protein, Linvencorvir has shown unique properties in clinical trials, particularly in its ability to suppress HBV RNA levels . like other CAMs, it has limitations in achieving a functional cure, necessitating combination therapy with other antiviral agents .
List of Similar Compounds
- Vebicorvir
- JNJ-6379
- JNJ-0440
Conclusion
Linvencorvir represents a promising advancement in the treatment of chronic hepatitis B, with its unique mechanism of action and potential to disrupt the viral replication cycle. Ongoing research and clinical trials will further elucidate its efficacy and safety, paving the way for new therapeutic strategies in combating HBV infection.
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGHARGJDXHKF-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


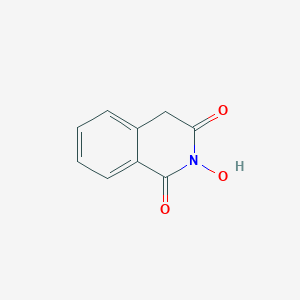

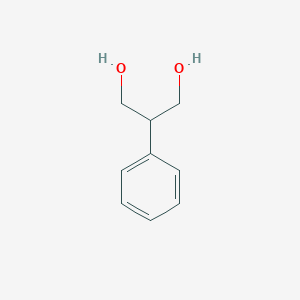


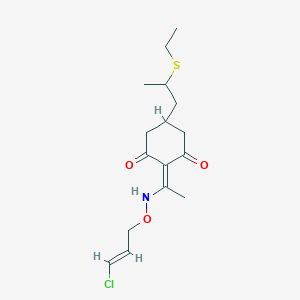
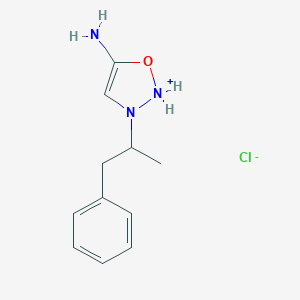
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
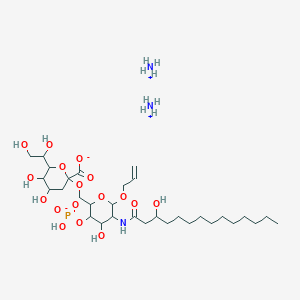

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
